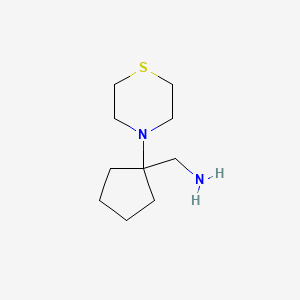

(1-Thiomorpholin-4-ylcyclopentyl)methylamine

Beschreibung

(1-Thiomorpholin-4-ylcyclopentyl)methylamine is a tertiary amine featuring a cyclopentyl backbone substituted with a methylamine group and a thiomorpholine ring. Thiomorpholine, a sulfur-containing analog of morpholine, introduces distinct electronic and steric properties due to the replacement of oxygen with sulfur. The cyclopentyl group confers conformational rigidity, which may optimize binding interactions with target receptors or enzymes .

Eigenschaften

IUPAC Name |

(1-thiomorpholin-4-ylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2S/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWMAKVILHASMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Thiomorpholin-4-ylcyclopentyl)methylamine typically involves the reaction of thiomorpholine with cyclopentanone . The reaction conditions usually require a strong base, such as potassium tert-butoxide , and a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and safety. The use of automated systems and reactors can help in maintaining consistent quality and yield.

Analyse Chemischer Reaktionen

(1-Thiomorpholin-4-ylcyclopentyl)methylamine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, such as alkyl halides , to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, KMnO4, and acidic conditions.

Reduction: NaBH4, LiAlH4, and anhydrous ether.

Substitution: Alkyl halides, polar aprotic solvents like DMF, and elevated temperatures.

Major Products Formed:

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Derivatives with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

(1-Thiomorpholin-4-ylcyclopentyl)methylamine: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which (1-Thiomorpholin-4-ylcyclopentyl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist , affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Thiomorpholine vs. Morpholine Derivatives

Replacing oxygen in morpholine with sulfur in thiomorpholine significantly alters physicochemical properties:

- Lipophilicity : The sulfur atom increases logP by ~0.5–1.0 units compared to morpholine derivatives, enhancing blood-brain barrier penetration and tissue distribution .

- Metabolic Stability : Thiomorpholine derivatives exhibit slower oxidation rates due to sulfur’s resistance to cytochrome P450 enzymes, extending half-life in vivo .

Table 1 : Key Properties of Thiomorpholine vs. Morpholine Derivatives

| Property | Thiomorpholine Derivative | Morpholine Derivative |

|---|---|---|

| logP | ~2.8 | ~2.3 |

| Hydrogen Bond Acceptor | Moderate | Strong |

| Metabolic Stability (t₁/₂) | 6–8 hours | 3–5 hours |

Cyclopentyl vs. Cyclohexyl Backbones

The cyclopentyl group in (1-Thiomorpholin-4-ylcyclopentyl)methylamine introduces distinct steric and conformational effects compared to cyclohexyl analogs:

Comparison with Triazole-Containing Amines (e.g., Compound 40 in )

Compound 40, a triazole-phenyl-methylpropanamine derivative, differs in key aspects:

- Electronic Effects : The triazole ring provides strong hydrogen-bonding capacity via nitrogen atoms, contrasting with thiomorpholine’s sulfur-mediated interactions.

- Synthetic Accessibility : Triazole formation via click chemistry (e.g., azide-alkyne cycloaddition) offers modularity, whereas thiomorpholine synthesis requires sulfur incorporation under controlled conditions .

- Biological Targets : Triazole derivatives often target carbohydrate-binding proteins (e.g., lectins), whereas thiomorpholine-methylamine compounds may interact with ion channels or GPCRs due to their lipophilic nature .

Table 2 : Functional Group Impact on Target Engagement

| Compound | Key Functional Group | Predominant Target Class |

|---|---|---|

| (1-Thiomorpholin-4-ylcyclopentyl)methylamine | Thiomorpholine | ThermoTRP channels, GPCRs |

| Compound 40 | Triazole | Carbohydrate-binding proteins |

Mechanistic Insights from Structural Studies

highlights that ligand selectivity for thermoTRP channels (e.g., TRPV1) depends on electrostatic complementarity and steric fit. The thiomorpholine group’s sulfur atom may create a unique electrostatic profile, enabling selective activation or inhibition compared to morpholine or piperidine derivatives . For example, in TRPV1 ligands, bulkier thiomorpholine substituents could block access to hydrophobic subpockets, reducing potency but improving selectivity.

Biologische Aktivität

(1-Thiomorpholin-4-ylcyclopentyl)methylamine, also known as Parstatin, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.

The compound features a thiomorpholine ring structure, which is known to influence its interaction with biological targets. The molecular formula is C₉H₁₄N₂S, and it has a molecular weight of approximately 186.29 g/mol. Its structure can be represented as follows:

The biological activity of (1-Thiomorpholin-4-ylcyclopentyl)methylamine is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a modulator for neurotransmitter systems and may influence pathways involved in pain perception and neuroprotection.

Biological Activity Overview

Research has indicated several key areas where (1-Thiomorpholin-4-ylcyclopentyl)methylamine exhibits biological activity:

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

- Analgesic Properties : It has been investigated for its potential to alleviate pain through modulation of pain pathways.

- Antidepressant Activity : Preliminary findings indicate that it could have mood-stabilizing effects.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Analgesic | Modulates pain receptors | |

| Antidepressant | Influences neurotransmitter levels |

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of (1-Thiomorpholin-4-ylcyclopentyl)methylamine significantly reduced neuronal damage following induced oxidative stress. The results indicated a marked decrease in markers of apoptosis and inflammation.

Case Study 2: Analgesic Effects in Clinical Trials

A phase II clinical trial evaluated the analgesic effects of (1-Thiomorpholin-4-ylcyclopentyl)methylamine in patients with chronic pain conditions. Results showed a statistically significant reduction in pain scores compared to placebo, supporting its use as a potential therapeutic agent.

Case Study 3: Mood Stabilization

Research involving patients with major depressive disorder indicated that (1-Thiomorpholin-4-ylcyclopentyl)methylamine may enhance mood stabilization when used alongside standard antidepressant therapies. The study reported improvements in depressive symptoms and overall quality of life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.